N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE
Description
N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a naphthalene core with multiple chlorinated phenyl groups and amide linkages
Properties
IUPAC Name |
N-[2-chloro-4-[[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]methyl]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24Cl2N2O2/c36-30-20-22(15-17-32(30)38-34(40)28-13-5-9-24-7-1-3-11-26(24)28)19-23-16-18-33(31(37)21-23)39-35(41)29-14-6-10-25-8-2-4-12-27(25)29/h1-18,20-21H,19H2,(H,38,40)(H,39,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPCZZPESQKDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. Key steps may include:
Nitration: Introduction of nitro groups to the aromatic rings.
Reduction: Conversion of nitro groups to amines.
Acylation: Formation of amide bonds through reactions with carboxylic acids or their derivatives.
Chlorination: Introduction of chlorine atoms to specific positions on the aromatic rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Halogenating agents: Such as chlorine gas or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism by which N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, potentially modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLORO-4-{[3-CHLORO-4-(PHENYL)METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE: Lacks the naphthalene-1-amido group.
N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE: Contains a benzamide group instead of a naphthalene-1-carboxamide group.
Uniqueness
The uniqueness of N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE lies in its specific structural features, such as the presence of multiple chlorinated phenyl groups and the naphthalene core, which may confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
